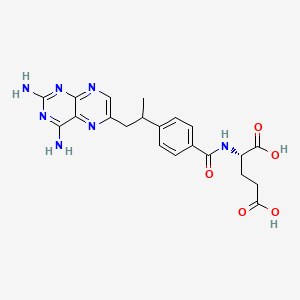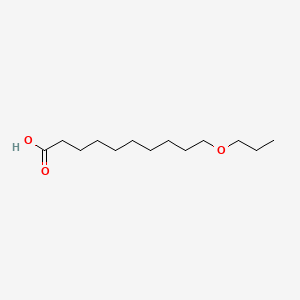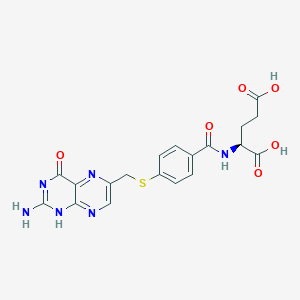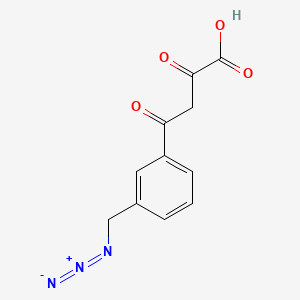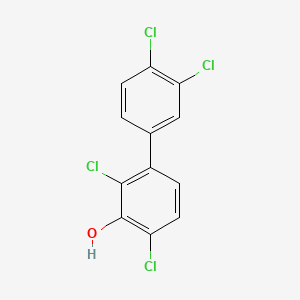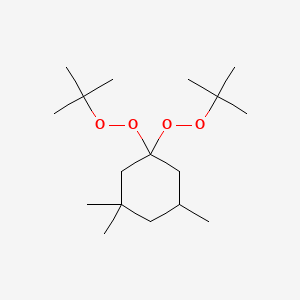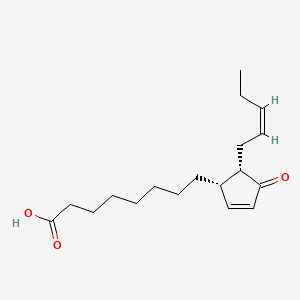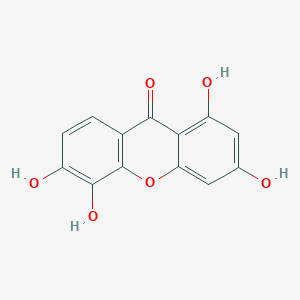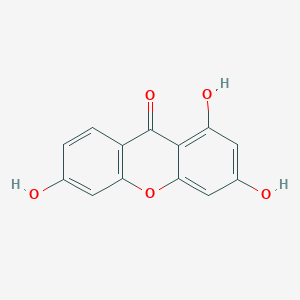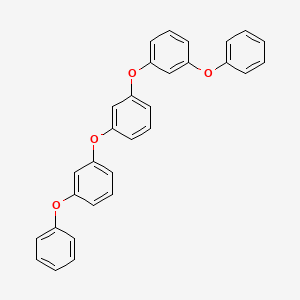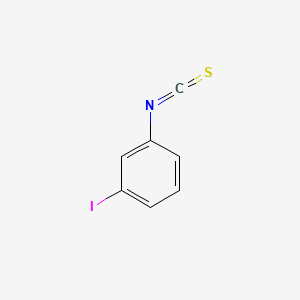
3-碘代苯基异硫氰酸酯
描述
3-Iodophenyl isothiocyanate, also known as m-iodophenyl isothiocyanate, is an isothiocyanate derivative with the molecular formula C7H4INS and a molecular weight of 261.08 g/mol . This compound is characterized by its white to orange to green color and is sensitive to moisture and light . It is primarily used in the synthesis of radiopharmaceutical compounds .
科学研究应用
3-Iodophenyl isothiocyanate has diverse applications in scientific research:
作用机制
Target of Action
3-Iodophenyl isothiocyanate (3-IPI) primarily targets proteins and enzymes containing nucleophilic groups such as amines, thiols, and hydroxyls. These targets are crucial in various cellular processes, including signal transduction, gene expression, and metabolic pathways .
) reacts with nucleophilic groups on proteins, forming stable thiourea or thiocarbamate linkages. .Biochemical Pathways
The covalent modification of proteins by 3-IPI can affect several biochemical pathways. For example, it can inhibit enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs), leading to an accumulation of reactive oxygen species (ROS) and oxidative stress. Additionally, 3-IPI can interfere with signaling pathways by modifying key signaling proteins, thereby affecting cellular responses to external stimuli .
Pharmacokinetics
The pharmacokinetics of 3-IPI, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties. As a small, lipophilic molecule, 3-IPI can readily cross cell membranes, facilitating its absorption and distribution within the body. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form more water-soluble metabolites, which are then excreted via the kidneys .
生化分析
Biochemical Properties
3-Iodophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of radiopharmaceutical compounds . It interacts with various enzymes and proteins, including monoclonal antibodies, through the formation of covalent bonds . This interaction is crucial for the development of radioiodination reagents, which are used in diagnostic imaging and therapeutic applications .
Cellular Effects
3-Iodophenyl isothiocyanate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of cytochrome P450 enzymes, proteins involved in antioxidant responses, and other biomolecules . These interactions can lead to changes in cell function, including the induction of apoptosis and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, 3-Iodophenyl isothiocyanate exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses . The compound’s ability to form covalent bonds with proteins and other biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodophenyl isothiocyanate can change over time due to its stability and degradation . The compound is sensitive to moisture and light, which can affect its long-term stability and efficacy . Studies have shown that prolonged exposure to these conditions can lead to degradation and reduced activity .
Dosage Effects in Animal Models
The effects of 3-Iodophenyl isothiocyanate vary with different dosages in animal models . At lower doses, the compound has been shown to have chemopreventive effects, particularly in the context of cancer . At higher doses, it can exhibit toxic or adverse effects, including genotoxicity and cytotoxicity . These threshold effects are important considerations for its use in therapeutic applications .
Metabolic Pathways
3-Iodophenyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway . This pathway involves the conjugation of the compound with glutathione, followed by enzymatic degradation and N-acetylation . These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 3-Iodophenyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .
Subcellular Localization
3-Iodophenyl isothiocyanate’s subcellular localization is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The compound’s activity and function can be influenced by its localization within the cell .
准备方法
The synthesis of 3-Iodophenyl isothiocyanate can be achieved through several methods:
From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene, although thiophosgene is highly toxic and volatile.
From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.
From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
化学反应分析
3-Iodophenyl isothiocyanate undergoes various chemical reactions:
Substitution Reactions: It reacts with amines to form corresponding thioureas.
Oxidation and Reduction: Specific conditions and reagents are required for these reactions, but detailed information is limited.
Common Reagents and Conditions: Phenyl isothiocyanate is a common reagent used in these reactions due to its high reactivity.
相似化合物的比较
3-Iodophenyl isothiocyanate can be compared with other isothiocyanate derivatives:
2-Iodophenyl isothiocyanate: Similar in structure but differs in the position of the iodine atom.
4-Iodophenyl isothiocyanate: Another positional isomer with different reactivity and applications.
Phenyl isothiocyanate: Lacks the iodine atom, making it less reactive in certain applications.
属性
IUPAC Name |
1-iodo-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCSXVAACHUTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185177 | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-73-3 | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodophenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-IODOPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


